3-Methyl-6-(pyridin-4-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid
Description
Properties
IUPAC Name |
3-methyl-6-pyridin-4-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O3/c1-7-11-9(13(17)18)6-10(15-12(11)19-16-7)8-2-4-14-5-3-8/h2-6H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFDSVJANCOJWRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CC=NC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-(pyridin-4-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The initial step involves the synthesis of the pyridine ring, which can be achieved through various methods such as the Hantzsch pyridine synthesis.
Oxazole Ring Formation: The oxazole ring is then constructed through cyclization reactions involving appropriate precursors.
Coupling Reactions: The pyridine and oxazole rings are coupled together using cross-coupling reactions, such as Suzuki or Stille coupling.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of high-throughput screening for reaction conditions, as well as the development of continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-6-(pyridin-4-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that derivatives of oxazolo[5,4-b]pyridine compounds exhibit significant anticancer properties. Research has shown that modifications to the oxazolo structure can enhance the efficacy against various cancer cell lines. For instance, compounds similar to 3-methyl-6-(pyridin-4-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid have been tested for their ability to inhibit cell proliferation in breast and lung cancer models, demonstrating promising results in vitro .
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. Specifically, it has shown activity against matrix metalloproteinases (MMPs), which are implicated in cancer metastasis and tissue remodeling. The ability of this compound to chelate metal ions suggests it could serve as a lead compound for developing MMP inhibitors .
Catalysis
Palladium-Catalyzed Reactions
this compound has been utilized in palladium-catalyzed reactions for the functionalization of carboxylic acids. Recent methodologies highlight its role as a ligand facilitating β- and γ-C(sp³)–H heteroarylation reactions. This process allows for the selective modification of carboxylic acids, expanding the toolkit available for synthetic organic chemistry .
Materials Science
Synthesis of Functional Materials
The unique properties of this compound make it a candidate for developing advanced materials. Its incorporation into polymer matrices has been explored for applications in electronics and photonics due to its electronic properties. The integration of such heterocycles into functional materials may enhance their performance in devices such as organic light-emitting diodes (OLEDs) .
Case Studies
Mechanism of Action
The mechanism of action of 3-Methyl-6-(pyridin-4-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit key enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Oxazolo-Pyridine Core
Table 1: Key Analogues with Substituent Modifications
Key Observations :
Positional Isomerism and Heterocycle Modifications
Table 2: Positional and Heterocyclic Variants
Key Observations :
- Core Heterocycle : Pyrazolo[3,4-b]pyridine (e.g., CAS 1011396-91-0) has a nitrogen-rich core compared to oxazolo[5,4-b]pyridine, affecting electronic properties and solubility .
- Positional Isomerism : Pyridin-3-yl (CAS 1171333-04-2) vs. pyridin-4-yl alters the spatial orientation of the nitrogen lone pair, impacting interactions with enzymes or receptors .
Physicochemical and Commercial Considerations
- Purity : Most analogues (e.g., ) are reported at 95% purity, suggesting standardized synthetic protocols.
- Supply Chain : The target compound is shipped globally (China, US, India, Germany), while analogues like CAS 954277-06-6 are discontinued .
- Stability : Carboxylic acid derivatives generally require storage at -20°C to prevent decomposition .
Biological Activity
3-Methyl-6-(pyridin-4-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid (CAS No. 954262-12-5) is a compound of significant interest due to its potential biological activities. This article synthesizes available research findings on its biological effects, including pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₃H₉N₃O₃
- Molecular Weight : 255.23 g/mol
- Structure : The compound features a pyridine ring and an oxazole moiety, which contribute to its biological activity.
Antimicrobial Activity
Research indicates that derivatives of oxazolo-pyridine compounds exhibit antimicrobial properties. A study demonstrated that certain analogs showed significant inhibition against various bacterial strains, suggesting a potential role in developing new antibiotics .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNFα and IL-6 in activated macrophages. This effect is mediated through the inhibition of the NF-kB signaling pathway, which is crucial in inflammatory responses .
Anticancer Potential
The anticancer activity of this compound has been explored in various cancer cell lines. It was found to induce apoptosis in human cancer cells through the activation of caspase pathways. The compound exhibited an IC50 value in the low micromolar range against several cancer types, indicating its potential as a chemotherapeutic agent .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound acts as a selective inhibitor of specific enzymes involved in inflammatory pathways.
- Receptor Modulation : It may interact with various receptors linked to inflammatory and pain pathways, contributing to its analgesic effects.
- Cell Cycle Arrest : In cancer cells, it induces cell cycle arrest at the G2/M phase, leading to decreased proliferation .
Case Study 1: Inflammatory Disease Model
A recent study utilized a mouse model of arthritis to evaluate the anti-inflammatory effects of the compound. Results indicated a significant reduction in joint swelling and histological evidence of inflammation when treated with this compound compared to controls .
Case Study 2: Cancer Cell Line Testing
In vitro testing on breast cancer cell lines revealed that treatment with this compound resulted in increased apoptosis rates and decreased cell viability. The study highlighted the compound's potential as a lead candidate for further development in cancer therapy .
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
